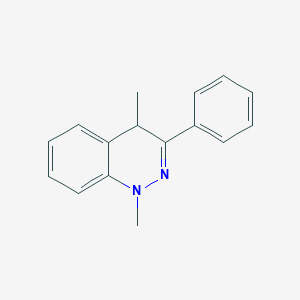
1,4-dimethyl-3-phenyl-4H-cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl-3-phenyl-4H-cinnoline is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₆N₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-dimethyl-3-phenyl-4H-cinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-2-propen-1-amine with 1,4-dimethyl-2-nitrobenzene in the presence of a reducing agent can yield the desired cinnoline derivative. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-dimethyl-3-phenyl-4H-cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can result in a wide range of functionalized cinnoline compounds.
Applications De Recherche Scientifique
1,4-dimethyl-3-phenyl-4H-cinnoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-3-phenyl-4H-cinnoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the cinnoline ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a fused benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
Quinoxaline: Contains a benzene ring fused with a pyrazine ring.
Uniqueness
1,4-dimethyl-3-phenyl-4H-cinnoline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
Propriétés
Numéro CAS |
86785-51-5 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,4-dimethyl-3-phenyl-4H-cinnoline |
InChI |
InChI=1S/C16H16N2/c1-12-14-10-6-7-11-15(14)18(2)17-16(12)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clé InChI |
HDKSQYGTUOENLW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2N(N=C1C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















